Product packaging for 2,2-Diphenylethylisocyanide(Cat. No.:CAS No. 374081-26-2)

2,2-Diphenylethylisocyanide

Cat. No.: B2743921
CAS No.: 374081-26-2
M. Wt: 207.276
InChI Key: JIPPKVDKFJRSEG-UHFFFAOYSA-N
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Description

General Overview of Isonitriles (Isocyanides) in Synthetic Chemistry

The chemistry of isocyanides has undergone a significant transformation since the first synthesis of allyl isocyanide in 1859. kirj.ee For nearly a century, their synthetic utility was largely unexplored due to the limited availability of isocyanides. kirj.eenih.gov A pivotal moment arrived in 1958 with the development of efficient methods for their preparation, primarily through the dehydration of formamides, a discovery credited to Ugi and his colleagues. kirj.eenih.gov This breakthrough made a wide array of isocyanides readily accessible, sparking a renaissance in their chemical investigation. kirj.eenih.gov Today, thousands of isocyanides are known, and they have become indispensable tools in organic synthesis. kirj.eeacs.org

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product in a single step. kirj.eefrontiersin.orgfrontiersin.org These reactions are highly atom-economical and efficient, offering a streamlined approach to the synthesis of diverse molecular scaffolds. kirj.eefrontiersin.org The most prominent examples of isocyanide-based MCRs are the Passerini and Ugi reactions. keyorganics.netfrontiersin.org The Passerini reaction, discovered in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. semanticscholar.orgslideshare.net The Ugi reaction, developed in 1959, is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, resulting in the formation of a dipeptide-like structure. teachy.appillinois.edunih.gov

The versatility of isocyanides extends beyond MCRs. They can participate in cycloaddition reactions, act as ligands in organometallic chemistry, and undergo polymerization. wikipedia.orgnih.gov The electronic structure of the isocyanide group, being isoelectronic with carbon monoxide, makes them excellent ligands for transition metals. wikipedia.orgkeyorganics.net This property has been exploited in the development of various catalysts and functional materials.

Historical Context and Evolution of 2,2-Diphenylethylisocyanide Research

While the broader field of isocyanide chemistry has a rich history, the specific research trajectory of this compound is more recent and closely tied to the expansion of MCRs in drug discovery and combinatorial chemistry. The synthesis of this compound is typically achieved through the dehydration of N-(2,2-diphenylethyl)formamide. google.com This precursor is prepared by the formylation of 2,2-diphenylethylamine. google.com

The emergence of this compound as a valuable building block is largely due to the desirable physicochemical properties imparted by the bulky 2,2-diphenylethyl group. This lipophilic moiety can significantly influence the solubility and biological activity of the resulting MCR products. Its incorporation into molecular libraries through reactions like the Ugi and Passerini reactions allows for the systematic exploration of chemical space in the search for new therapeutic agents. frontiersin.org For instance, a patent from 2002 describes the use of this compound in the synthesis of modulators of TNF-alpha signaling, highlighting its early application in medicinal chemistry. google.com

Contemporary Significance and Emerging Research Frontiers for Isocyanides

The significance of isocyanide chemistry continues to grow, with new applications constantly being discovered. frontiersin.orgfrontiersin.org A major focus of current research is the development of novel MCRs and the expansion of the substrate scope of existing ones. frontiersin.orgfrontiersin.orgfrontiersin.org This includes the use of unconventional reaction partners and the development of stereoselective MCRs to access chiral molecules of pharmaceutical interest. semanticscholar.orgillinois.edu

The unique reactivity of isocyanides is also being harnessed in the field of bioconjugation and chemical biology. nih.gov The isonitrile group is one of the smallest bioorthogonal functional groups, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. nih.gov This has led to its use in protein labeling, imaging, and the development of novel therapeutic strategies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N B2743921 2,2-Diphenylethylisocyanide CAS No. 374081-26-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-isocyano-1-phenylethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPPKVDKFJRSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,2 Diphenylethylisocyanide

Formylation and Dehydration Pathways to 2,2-Diphenylethylisocyanide

The most prevalent method for synthesizing isocyanides is a two-step sequence starting from a primary amine. rsc.org This involves the formation of an N-substituted formamide (B127407), which is subsequently dehydrated to yield the target isocyanide. nih.govwikipedia.org

The initial step in this pathway is the formylation of the primary amine, 2,2-diphenylethylamine. This reaction converts the amine into its corresponding formamide, N-(2,2-diphenylethyl)formamide. This transformation can be achieved by reacting the amine with a formylating agent such as formic acid or a formate (B1220265) ester (e.g., ethyl formate). wikipedia.org The use of formate esters is a common and effective method for this purpose. The reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the formate ester, leading to the formation of the formamide and an alcohol byproduct.

Enzymatic methods for producing formate esters, such as phenethyl formate, have also been explored to create more environmentally friendly synthesis routes for the precursor reagents. nih.govmdpi.com

The crucial second step is the dehydration of the N-(2,2-diphenylethyl)formamide intermediate. A variety of dehydrating agents can be employed for this transformation, with phosphorus oxychloride (POCl₃) being one of the most common and practical reagents. rsc.orgnih.gov The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. wikipedia.org

The choice of dehydration agent and reaction conditions is critical for optimizing the yield and purity of the final isocyanide product. The reactivity of the formamide influences the necessary conditions, with some substrates requiring low temperatures to prevent side reactions. rsc.org A key aspect of the workup procedure is the careful hydrolysis of any excess dehydrating agent while maintaining basic conditions to prevent the acid-catalyzed hydrolysis of the isocyanide product back to the formamide. rsc.orgwikipedia.org

Below is a table comparing common dehydration agents used for isocyanide synthesis.

Dehydrating AgentCommon BaseTypical SolventKey Characteristics
Phosphorus Oxychloride (POCl₃) Triethylamine, PyridineDichloromethane (B109758), TolueneWidely used, efficient, and cost-effective; byproducts are inorganic phosphates. rsc.orgnih.gov
Toluenesulfonyl Chloride (TsCl) Pyridine, TriethylamineDichloromethane, Chloroform (B151607)Effective reagent, but generates more organic waste compared to POCl₃. wikipedia.org
Phosgene (B1210022) (COCl₂) / Diphosgene TriethylamineDichloromethaneHighly effective, but limited by the extreme toxicity of phosgene gas. rsc.orgwikipedia.org
Burgess Reagent None (acts as its own base)Tetrahydrofuran (THF)Mild reagent suitable for sensitive substrates. wikipedia.org

Alternative Synthetic Routes to Aryl-Substituted Ethylisocyanides

Beyond the standard formamide dehydration pathway, other methods exist for the synthesis of isocyanides. One notable alternative is the carbylamine reaction, also known as the Hofmann isocyanide synthesis. wikipedia.org This reaction involves treating a primary amine with chloroform (CHCl₃) and a strong base, such as sodium hydroxide, often in the presence of a phase-transfer catalyst. The reaction proceeds through the in-situ generation of dichlorocarbene, which then reacts with the primary amine to form the isocyanide. wikipedia.org This method is historically significant and can serve as a chemical test for primary amines.

Another historically relevant method is the reaction of an alkyl halide with silver cyanide (AgCN). This was the route used for the first synthesis of an isocyanide. However, it is not often used in modern practical applications. wikipedia.org

Green Chemistry Approaches and Sustainable Synthesis of Isocyanides

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry. This includes the synthesis of isocyanides, where traditional reagents like phosphorus oxychloride and chlorinated solvents pose environmental and safety concerns. rsc.orgresearchgate.net

A significant advancement in green chemistry is the development of isocyanide synthesis in water. rsc.orgresearchgate.net This method utilizes micellar catalysis, where surfactants form nano-sized aggregates (micelles) in water. These micelles can act as "nanoreactors," creating a hydrophobic environment that facilitates the dehydration of lipophilic N-formamides, which would otherwise have poor solubility in water. nih.gov

This approach allows for the replacement of hazardous reagents like POCl₃ and volatile organic solvents. rsc.orgresearchgate.net For example, a reported sustainable method involves the dehydration of N-formamides using p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as the base, with water as the sole solvent at room temperature. rsc.orgresearchgate.net This process significantly improves the safety and sustainability profile of isocyanide synthesis. rsc.orgresearchgate.net

Catalytic processes represent another frontier in green chemistry, aiming to reduce waste by using small amounts of a catalyst that can be regenerated and reused. While mild catalytic dehydration methods for complex isocyanides are an area of ongoing research, high-temperature catalytic dehydration is an established industrial process for simpler molecules. For instance, the catalytic dehydration of gaseous formamide is used to produce hydrogen cyanide on a large scale. google.com This process typically occurs at high temperatures (350-650 °C) over a catalyst or in specialized steel reactors that can have catalytic activity. google.com The development of analogous, milder catalytic systems applicable to the synthesis of more complex, functionalized isocyanides like this compound remains a key goal for sustainable chemistry.

Scale-Up Considerations and Industrial Relevance of this compound Synthesis

The industrial-scale synthesis of this compound, while not extensively detailed in publicly available literature for this specific molecule, can be extrapolated from established principles of isocyanide production. The primary route for large-scale isocyanide synthesis involves a two-step process: the formylation of a primary amine followed by its dehydration. researchgate.netnih.gov In the case of this compound, the precursor would be 2,2-Diphenylethylamine. nih.govsigmaaldrich.com

The initial step, the N-formylation of 2,2-Diphenylethylamine, is a well-understood and scalable reaction. scispace.combeilstein-journals.org The use of formic acid as the formylating agent is a practical and convenient method, often requiring no anhydrous conditions and proceeding with excellent yields. scispace.com For industrial applications, this reaction can be carried out in a suitable solvent like toluene, with the water byproduct being removed via a Dean-Stark trap to drive the reaction to completion. scispace.com Catalyst-free methods using formic acid as a sustainable C1 source have also been developed, which is an attractive feature for green and economically viable large-scale production. acs.org

The subsequent dehydration of the resulting N-(2,2-diphenylethyl)formamide is the critical step in forming the isocyanide. Several dehydrating agents are available, with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine being a commonly employed and effective method. researchgate.netnih.govwikipedia.org This process is known for its high yields and rapid reaction times, often completing in under five minutes at mild conditions (e.g., 0 °C). researchgate.netnih.gov

From a scale-up perspective, several factors must be carefully managed. The dehydration reaction is often exothermic and requires efficient heat dissipation to maintain control and prevent side reactions. The choice of solvent is also crucial; while dichloromethane is often used in laboratory settings, its environmental and health concerns might necessitate the selection of a more sustainable alternative for industrial production. rsc.org Furthermore, the handling of phosphorus oxychloride, a corrosive and toxic reagent, requires specialized equipment and stringent safety protocols. researchgate.net

Continuous flow technology presents a promising avenue for the safe and efficient scale-up of isocyanide synthesis. rsc.org This approach minimizes the volume of hazardous materials at any given time, offers precise control over reaction parameters, and can lead to higher purity products. rsc.org An electrochemical method for isocyanide preparation has also been demonstrated, which could offer a scalable and more environmentally friendly alternative to traditional dehydration methods. organic-chemistry.org

The industrial relevance of this compound is likely tied to the broader applications of isocyanides as versatile building blocks in organic synthesis. vedantu.comresearchgate.net Isocyanides are key reactants in multicomponent reactions such as the Ugi and Passerini reactions, which are powerful tools for the rapid generation of complex molecules with potential applications in medicinal chemistry and materials science. researchgate.netscienceinfo.com The unique reactivity of the isocyano group allows it to act as both a nucleophile and an electrophile, enabling the construction of a wide array of chemical structures. scienceinfo.com While specific large-scale applications for this compound are not prominently documented, its synthesis on an industrial scale would be feasible using established methodologies, should a demand arise for its use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialized polymers. scienceinfo.comacs.org

Table of Synthetic Parameters for Isocyanide Synthesis

ParameterLaboratory ScaleIndustrial ScaleKey Considerations
Starting Material 2,2-Diphenylethylamine2,2-DiphenylethylaminePurity and consistent supply
Formylation Reagent Formic AcidFormic AcidCost-effectiveness, sustainability
Dehydration Reagent POCl₃, TriphosgenePOCl₃, alternative greener reagentsToxicity, handling, cost
Solvent Dichloromethane, TolueneToluene, greener alternativesEnvironmental impact, recovery
Reaction Conditions Batch processing, 0°C to rtContinuous flow, precise temp. controlSafety, efficiency, purity
Purification Column chromatographyDistillation, crystallizationScalability, cost

Chemical Reactivity and Mechanistic Investigations of 2,2 Diphenylethylisocyanide

Multicomponent Reactions (MCRs) Involving 2,2-Diphenylethylisocyanide

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that incorporates all or most of the atoms of the starting materials. Isocyanides are particularly powerful reagents in this class of reactions due to the nucleophilic and electrophilic character of the isocyanide carbon.

The Ugi four-component reaction (U-4CR) is a cornerstone of isocyanide-based MCRs, enabling the rapid synthesis of α-aminoacyl amide derivatives, which are valuable peptidomimetics. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The generally accepted mechanism begins with the formation of an imine from the aldehyde and amine. wikipedia.orgorganic-chemistry.org Subsequent protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide, such as this compound, forming a nitrilium ion intermediate. wikipedia.org This highly reactive species is then trapped by the carboxylate anion, leading to an intermediate that undergoes an irreversible Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org

The Ugi reaction's ability to generate diverse and complex scaffolds in a single step makes it a powerful tool in combinatorial chemistry and drug discovery. organic-chemistry.orgnih.gov By employing this compound, molecules with significant steric bulk and lipophilicity can be constructed, influencing the pharmacological properties of the resulting compounds.

Table 1: Representative Ugi Reaction with this compound
Reactant ClassExample ReactantRole in Reaction
IsocyanideThis compound Provides the C-terminal amide backbone
AldehydeBenzaldehydeCarbonyl component, forms the imine
AmineBenzylamineAmino component, forms the imine
Carboxylic AcidAcetic AcidProvides the acyl group
Product N-Benzyl-2-(acetylamino)-3,3-diphenyl-N-(2,2-diphenylethyl)propanamideα-aminoacyl amide derivative

The Passerini three-component reaction (P-3CR) is one of the oldest known isocyanide-based MCRs, first reported by Mario Passerini in 1921. wikipedia.orgnih.gov It combines an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to directly synthesize α-acyloxy carboxamides. wikipedia.orgorganic-chemistry.org The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where hydrogen bonding plays a key role in organizing the reactants into a cyclic transition state. nih.govorganic-chemistry.org

In this mechanism, the isocyanide, like this compound, undergoes an α-addition with the carbonyl and carboxylic acid components. wikipedia.orgnih.gov This trimolecular reaction forms an intermediate which then rearranges to the final product. wikipedia.org The Passerini reaction is highly atom-economical and has been widely applied in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org

Table 2: Representative Passerini Reaction with this compound
Reactant ClassExample ReactantRole in Reaction
IsocyanideThis compound Core reactant undergoing α-addition
AldehydeIsobutyraldehydeCarbonyl component
Carboxylic AcidBenzoic AcidProvides the acyloxy group
Product 1-((2,2-Diphenylethyl)amino)-2-methyl-1-oxopropan-2-yl benzoateα-acyloxy carboxamide

Reactions with Heteroatom Nucleophiles and Electrophiles

The isocyanide carbon atom exhibits dual reactivity; it can act as a nucleophile through its terminal carbon lone pair and as an electrophile due to the positive charge on the nitrogen. This allows this compound to react with a range of both nucleophiles and electrophiles.

With heteroatom nucleophiles such as amines, the isocyanide can participate in addition reactions. For instance, primary and secondary amines are known to add across the isocyanide C≡N bond, especially under activation, to form formamidine (B1211174) derivatives. libretexts.org These reactions are fundamental for constructing more complex nitrogen-containing scaffolds. Water can also act as a nucleophile, leading to the hydrolysis of the isocyanide to the corresponding primary amine (2,2-diphenylethanamine) and formic acid, a reaction often catalyzed by acid.

Conversely, the nucleophilic isocyanide carbon can attack electrophiles. This is the key step in both the Ugi and Passerini reactions, where the electrophile is a protonated imine or a carbonyl carbon, respectively. wikipedia.orgnih.gov

Insertion Reactions of the Isocyanide Moiety

In the realm of organometallic chemistry, isocyanides are well-known to undergo migratory insertion reactions. umb.eduilpi.com In these processes, the isocyanide ligand inserts itself into a metal-alkyl or metal-hydride bond within the coordination sphere of a metal complex. umb.edulibretexts.org This reaction, termed a 1,1-insertion, results in the formation of a new metal-carbon bond with an iminoacyl ligand. umb.edu

The reaction typically requires a vacant coordination site on the metal, created by the dissociation of another ligand, to allow for the migration of the alkyl or hydride group to the isocyanide carbon. umb.eduilpi.com Such insertion reactions are pivotal steps in various catalytic cycles, and the use of a sterically bulky isocyanide like this compound can influence the steric and electronic properties of the resulting complex and any subsequent catalytic activity.

Transformations Leading to Polyamine Analogues and Complex Scaffolds

The products derived from MCRs involving this compound are versatile intermediates for the synthesis of more elaborate structures, including polyamine analogues. Natural polyamines are crucial for cell growth and proliferation, and their synthetic analogues are of significant interest as potential therapeutic agents. nih.gov

The Ugi reaction is a particularly effective method for generating precursors to polyamine analogues. nih.govnih.gov The resulting α-aminoacyl amides are essentially peptide mimics. beilstein-journals.org Subsequent chemical modifications, such as the reduction of the amide bonds within the Ugi product, can yield a polyamine backbone. nih.govresearchgate.net This strategy allows for the rapid assembly of diverse polyamine structures by varying the initial four components of the Ugi reaction. nih.govnih.gov

Isocyanides can be directly converted into urea (B33335) and thiourea (B124793) derivatives. The synthesis of thioureas from isocyanides is an atom-economical reaction that can be achieved by reacting an isocyanide with an amine in the presence of elemental sulfur. nih.govorganic-chemistry.org This multicomponent reaction proceeds efficiently to produce N,N'-disubstituted thioureas. nih.gov When a diamine is used in place of a simple amine, a bis-thiourea derivative can be formed. researchgate.netanalis.com.my

Similarly, ureas can be synthesized from isocyanides. One modern approach involves the copper-catalyzed reaction of an isocyanide with an O-benzoyl hydroxylamine (B1172632), which proceeds through an isocyanide insertion into the N-O bond followed by a rearrangement. nih.gov The reaction of this compound with a diamine would be expected to produce bis-urea structures, which are important scaffolds in medicinal chemistry and materials science. researchgate.netrsc.org

Table 3: Synthesis of Bis-Thiourea Derivatives
Reactant 1Reactant 2Reactant 3Product ClassExample Product
This compound 1,6-HexanediamineElemental SulfurBis-Thiourea1,1'-(Hexane-1,6-diyl)bis(3-(2,2-diphenylethyl)thiourea)
Table 4: Synthesis of Bis-Urea Derivatives
Reactant 1Reactant 2ConditionsProduct ClassExample Product
This compound Diamine + O-Benzoyl hydroxylamine derivativeCopper CatalystBis-UreaN,N'-(alkane-diyl)bis(N''-(2,2-diphenylethyl)urea)

Structure-Reactivity Relationship Analysis in Derived Polyamine Systems.3.5. Exploration of Novel Reaction Pathways and Catalytic Cycles

Further investigation into broader areas of isocyanide chemistry may yield generalized principles that could be hypothetically applied to this compound. However, this would not adhere to the strict requirement of focusing solely on documented research pertaining to this specific compound.

Coordination Chemistry and Catalytic Applications of 2,2 Diphenylethylisocyanide

2,2-Diphenylethylisocyanide as a Ligand in Transition Metal Complexes

Synthesis and Characterization of Metal-Isocyanide Complexes

There are no specific methods reported in the scientific literature for the synthesis of transition metal complexes incorporating the this compound ligand. General synthetic routes for metal-isocyanide complexes typically involve the reaction of a metal precursor with the desired isocyanide ligand. These reactions can be influenced by factors such as the choice of metal, its oxidation state, the solvent system, and the reaction temperature.

Characterization of such hypothetical complexes would likely employ a suite of standard analytical techniques. These would include:

Infrared (IR) Spectroscopy: To determine the coordination of the isocyanide group to the metal center by observing the stretching frequency of the C≡N bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the structure of the complex in solution.

Elemental Analysis: To confirm the empirical formula of the synthesized complex.

Without experimental data, any discussion on the specific characteristics of these complexes remains conjectural.

Electronic and Steric Influences of the 2,2-Diphenylethyl Group on Ligand Properties

The electronic and steric properties of an isocyanide ligand are critical in determining the stability, reactivity, and catalytic activity of its metal complexes.

Steric Effects: The 2,2-diphenylethyl group is sterically demanding due to the two bulky phenyl rings attached to the α-carbon. This steric bulk would likely have a significant impact on the coordination chemistry of the ligand. It could influence the coordination number of the metal center, favor the formation of complexes with lower coordination numbers, and affect the geometry of the resulting complexes. The cone angle of this ligand, a common measure of steric bulk, has not been reported.

Homogeneous Catalysis Mediated by this compound Complexes

Application in C-C and C-X Bond Forming Reactions

Metal complexes bearing isocyanide ligands have been explored as catalysts in various organic transformations, including carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. The specific catalytic activity of this compound complexes in these reactions has not been investigated. Hypothetically, the electronic and steric properties of this ligand could offer unique reactivity profiles. For instance, the steric bulk might enhance selectivity in certain coupling reactions by controlling the approach of substrates to the metal center.

Stereoselective Catalysis with Chiral this compound Derivatives

The development of chiral ligands is paramount for asymmetric catalysis. A chiral version of this compound could potentially be synthesized, for example, by using a chiral precursor or through resolution of a racemic mixture. Such a chiral ligand could be employed in stereoselective reactions, where the goal is to produce one enantiomer of a product in excess. However, no synthesis or application of chiral derivatives of this compound has been reported.

Heterogeneous Catalysis Using Isocyanide-Functionalized Materials

The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. Isocyanide ligands can be anchored to various materials, such as polymers or silica (B1680970), to create functionalized supports for metal catalysts. There is no information available regarding the use of this compound in the preparation of such heterogeneous catalytic systems.

Design of Surface-Immobilized this compound Catalysts

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, combining the high selectivity and activity of the former with the ease of separation and recyclability of the latter. For a ligand such as this compound, several established methods could be employed for its immobilization.

The primary approaches involve covalent attachment or non-covalent adsorption onto a solid support. Common supports include inorganic materials like silica and alumina, as well as organic polymers.

Covalent Grafting: This method involves forming a stable chemical bond between the isocyanide ligand (or its metal complex) and the support surface. For silica supports, the surface is often functionalized with silanol (B1196071) groups that can be reacted with a modified this compound ligand containing a reactive group, such as a trialkoxysilane. This creates a robust linkage, minimizing leaching of the catalyst into the reaction medium.

Adsorption and Encapsulation: Non-covalent methods rely on physical adsorption or entrapment of the catalyst within the pores of a support material, such as mesoporous silica or metal-organic frameworks (MOFs). While simpler, these methods may be less stable against catalyst leaching compared to covalent tethering.

The design of an effective immobilized catalyst requires careful consideration of the support material, the nature and length of any linker used for tethering, and the method of attachment to ensure the catalytic center remains accessible and active.

Reaction Kinetics and Adsorption Phenomena in Heterogeneous Systems

The Langmuir-Hinshelwood (L-H) model is one of the most common frameworks used to describe the kinetics of surface-catalyzed reactions. nrel.gov This model assumes that reactants adsorb onto the catalyst surface to form adsorbed species, which then react in the rate-determining step. nrel.gov The general rate expression derived from this model relates the reaction rate to the concentrations of the reactants and their adsorption equilibrium constants.

For a bimolecular reaction (A + B → Products) catalyzed by an immobilized this compound complex, the L-H rate equation would take a form similar to:

Rate = k * θ_A * θ_B

Where:

k is the intrinsic surface reaction rate constant.

θ_A and θ_B are the fractional surface coverages of reactants A and B, respectively.

These surface coverages are, in turn, described by Langmuir adsorption isotherms, which depend on the reactant concentrations (or partial pressures) and their adsorption constants (K_A and K_B). Kinetic studies would involve systematically varying reactant concentrations and temperature to determine these parameters, providing insight into the reaction mechanism and identifying the rate-limiting step. frontiersin.orginl.gov Adsorption phenomena are critical, as the strength of reactant binding to the active site can significantly impact catalytic activity and selectivity.

Photo- and Electrocatalysis Involving this compound Metal Complexes

Photo- and electrocatalysis utilize light and electrical energy, respectively, to drive chemical reactions that are otherwise difficult to achieve. Metal complexes are central to these fields, acting as mediators for electron transfer processes.

Photocatalysis: In photoredox catalysis, a metal complex (the photocatalyst) absorbs light to reach an excited state with enhanced redox potentials. nih.gov This excited state can then engage in single-electron transfer (SET) with a substrate, generating reactive radical intermediates. researchgate.net A hypothetical photocatalytic system using a metal complex of this compound, for instance, a [Ru(bpy)₂-(this compound)₂]²⁺ complex, would be designed based on its photophysical and electrochemical properties. Key parameters include its absorption spectrum, excited-state lifetime, and redox potentials, which determine its ability to be activated by visible light and to oxidize or reduce a target substrate. nih.govrsc.org

Electrocatalysis: In electrocatalysis, a potential is applied to drive a redox reaction at an electrode surface. Molecular electrocatalysts, such as metal complexes, are often employed to lower the overpotential required for a given transformation, for example, the reduction of carbon dioxide (CO₂) to carbon monoxide (CO) or formate (B1220265). rsc.orgrsc.org A metal complex featuring the this compound ligand could potentially be developed for such applications. escholarship.orgnih.gov Its catalytic performance would be evaluated using techniques like cyclic voltammetry to determine catalytic onset potentials and by controlled-potential electrolysis to measure product selectivity and Faradaic efficiency. The electronic properties imparted by the isocyanide ligand would be crucial in tuning the redox potentials of the metal center to optimize catalytic activity. rsc.org

In both fields, the development of catalysts based on new ligands like this compound would involve synthesizing the corresponding metal complexes and thoroughly characterizing their electrochemical and photophysical properties to assess their potential for driving desired chemical transformations.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic investigation of organic molecules. For a compound like 2,2-Diphenylethylisocyanide, a suite of NMR experiments would be employed to gain a comprehensive understanding of its molecular framework and behavior in solution.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC) for Structural Assignment and Reaction Monitoring

Advanced 1D and 2D NMR techniques are crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and for monitoring its transformations during chemical reactions.

1D NMR Spectroscopy: The ¹H NMR spectrum would provide initial information on the chemical environment of the different protons. The methylene (B1212753) protons adjacent to the isocyanide group and the methine proton would exhibit characteristic chemical shifts and coupling patterns. The aromatic region would show complex signals corresponding to the two phenyl groups. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all unique carbon atoms, including the distinctive signal of the isocyanide carbon.

2D NMR Spectroscopy: To resolve ambiguities in the 1D spectra and establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would definitively link the signals of the vicinal methylene and methine protons. It would also help in assigning the complex spin systems within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly attached to carbon atoms. By correlating the ¹H and ¹³C chemical shifts, HSQC allows for the direct assignment of each protonated carbon in the molecule, such as the CH and CH₂ groups.

The following table illustrates the expected correlations for this compound in COSY and HSQC spectra.

Proton (¹H) SignalExpected COSY Correlations (with other ¹H)Expected HSQC Correlation (with ¹³C)
Methine (CH)Methylene (CH₂)Methine Carbon (CH)
Methylene (CH₂)Methine (CH)Methylene Carbon (CH₂)
Aromatic ProtonsOther Aromatic ProtonsCorresponding Aromatic Carbons

Interactive Data Table: Click on a cell to highlight the corresponding structural fragment.

By acquiring a series of 1D and 2D NMR spectra over the course of a reaction involving this compound, one could monitor the disappearance of reactant signals and the appearance of product signals, providing valuable mechanistic insights.

Dynamic NMR for Investigating Rotational Barriers and Molecular Fluxionality

The two phenyl groups in this compound can exhibit restricted rotation around the C-C single bonds, leading to dynamic processes that can be studied by variable temperature NMR, also known as dynamic NMR (DNMR).

At low temperatures, the rotation around the C-C bond connecting the ethyl chain to the phenyl rings might be slow on the NMR timescale. This could result in the observation of distinct signals for the ortho and meta protons of the phenyl rings, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the distinct signals broaden and merge into a single averaged signal.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups and monitoring their changes during a reaction.

The most characteristic vibrational mode for this compound is the isocyanide (N≡C) stretching vibration. This band typically appears in a relatively uncongested region of the IR spectrum, making it an excellent probe for studying the molecule's environment and reactivity.

Functional GroupTypical IR Frequency Range (cm⁻¹)Expected Raman Activity
Isocyanide (N≡C) Stretch2150 - 2110Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=C Stretch (Aromatic)1600 - 1450Strong

Interactive Data Table: Hover over a functional group to see its location in the this compound structure.

Ultrafast Time-Resolved Infrared Spectroscopy for Reaction Dynamics

Ultrafast time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the dynamics of chemical reactions on the femtosecond to picosecond timescale. By using a short laser pulse to initiate a reaction and a subsequent IR pulse to probe the vibrational spectrum as a function of time, TRIR can directly observe the formation and decay of transient intermediates.

For reactions involving this compound, such as its coordination to a metal center or its participation in a cycloaddition reaction, TRIR could be used to monitor the change in the N≡C stretching frequency. This would provide real-time information about bond breaking and formation, as well as the structural evolution of the molecule throughout the reaction.

Solvent Effects on Vibrational Modes and Molecular Interactions

The vibrational frequencies of a molecule can be influenced by its surrounding environment, a phenomenon known as solvatochromism. The N≡C stretching frequency of this compound is expected to be sensitive to the polarity and hydrogen-bonding ability of the solvent.

In polar solvents, the isocyanide group can interact with solvent dipoles, leading to a shift in its stretching frequency. Similarly, in protic solvents, hydrogen bonding to the nitrogen atom of the isocyanide can occur, causing a more significant perturbation of the vibrational mode. By systematically studying the IR and Raman spectra of this compound in a series of solvents with varying properties, it is possible to gain insights into the nature of the solute-solvent interactions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide structural information. Common fragmentation pathways could include the loss of the isocyanide group or cleavage of the ethyl chain.

In the context of mechanistic studies, MS and HRMS are invaluable for identifying reaction intermediates and products. By analyzing the mass spectra of a reaction mixture at different time points, it is possible to detect and characterize transient species that may not be observable by other techniques. This information is crucial for piecing together the step-by-step mechanism of a chemical transformation.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Charge Transfer Phenomena

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful analytical technique used to study the electronic transitions within a molecule. mdpi.com The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

For this compound, the primary chromophores are the two phenyl rings. The presence of these aromatic rings suggests that the UV-Vis spectrum would be dominated by π → π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In unconjugated benzene (B151609) rings, these transitions typically give rise to a strong absorption band around 204 nm and a weaker, vibrationally structured band around 254 nm. The presence of the ethylisocyanide substituent may cause a slight shift in the position and intensity of these bands.

Charge transfer (CT) phenomena can also be investigated using UV-Vis spectroscopy. youtube.com A charge-transfer complex involves an electron donor and an electron acceptor. In the context of this compound, while intramolecular charge transfer is less likely due to the insulating nature of the saturated ethyl bridge between the phenyl rings and the isocyanide group, intermolecular CT interactions could potentially be observed in the presence of suitable electron-accepting or electron-donating molecules. Such interactions would likely give rise to new, broad absorption bands at longer wavelengths than the transitions inherent to the individual molecules. Studies on other diphenyl-substituted compounds have explored charge transfer integrals and mobility, indicating that the packing and interaction between phenyl rings can play a significant role in charge transport properties in the solid state. osti.gov

An illustrative UV-Vis absorption data table for a hypothetical analysis of this compound in a non-polar solvent is presented below, based on typical values for compounds containing multiple benzene rings.

Interactive Data Table: Hypothetical UV-Vis Spectral Data for this compound

ParameterValueTransition Type
λmax 1~260 nmπ → π* (Benzene B-band)
Molar Absorptivity (ε1)~400 L mol-1 cm-1
λmax 2~210 nmπ → π* (Benzene E-band)
Molar Absorptivity (ε2)~15,000 L mol-1 cm-1

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the reviewed literature.

Electron Paramagnetic Resonance (EPR) and Double Electron-Electron Resonance (DEER) for Spin-Labeled Systems (If Applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is highly specific and provides detailed information about the electronic structure and environment of paramagnetic centers, which can be organic radicals or metal ions. nih.gov Since this compound is a closed-shell molecule and does not possess any unpaired electrons, it is EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy can be employed to study systems where this compound is incorporated as a component in a larger assembly that contains a paramagnetic center. A common approach is Site-Directed Spin Labeling (SDSL), where a stable radical, typically a nitroxide, is chemically attached to a specific site in a molecule or macromolecule of interest. nih.govnih.gov If a derivative of this compound were to be synthesized and, for instance, attached to a spin-labeled protein, EPR could provide insights into the local environment and dynamics of the 2,2-diphenylethyl moiety. researchgate.netrsc.org The EPR spectrum's line shape is sensitive to the rotational motion of the spin label, which in turn is influenced by its local environment. researchgate.net

Double Electron-Electron Resonance (DEER) spectroscopy is a pulsed EPR technique used to measure the dipolar interaction between two or more unpaired electrons, allowing for the determination of distance distributions between them in the range of approximately 1.5 to 8 nanometers. nih.govnih.gov Similar to conventional EPR, DEER is not directly applicable to this compound itself.

For DEER to be applicable, the this compound molecule would need to be part of a system containing at least two paramagnetic centers. For example, if two molecules of a this compound derivative, each carrying a spin label, were to bind to a receptor, DEER could be used to measure the distance between the two binding sites. cornell.edunih.gov This provides valuable structural information about the conformation and arrangement of the bound molecules. nih.gov The technique is particularly powerful for studying conformational changes in biomacromolecules. nih.govresearchgate.net

The table below outlines the type of information that could be obtained if this compound were part of a spin-labeled system amenable to EPR and DEER studies.

Interactive Data Table: Potential Information from EPR/DEER on a Spin-Labeled this compound System

TechniqueInformation Obtainable
Continuous Wave EPR- Mobility of the spin label attached to the 2,2-diphenylethyl moiety. - Polarity of the local environment. - Accessibility of the labeled site to other molecules.
DEER- Distance distribution between two spin labels in a system containing the 2,2-diphenylethyl moiety. - Conformational heterogeneity of the system. - Characterization of oligomerization states.

Note: This table describes a hypothetical application, as this compound itself is not paramagnetic.

Computational and Theoretical Investigations of 2,2 Diphenylethylisocyanide

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2-Diphenylethylisocyanide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, electron distribution, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govmdpi.commdpi.com For this compound, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, and bond angles. These calculations would likely reveal the steric influence of the two phenyl groups on the ethylisocyanide chain.

The electronic properties of the isocyanide functional group (-N≡C) are of particular interest. The isocyanide carbon is known to have a lone pair of electrons and can act as a σ-donor, while the π* orbitals can act as π-acceptors. acs.org This dual electronic nature is crucial for its reactivity. acs.org DFT calculations can quantify the distribution of electron density and the nature of the chemical bonds within the molecule.

Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound

ParameterValue
C-N Bond Length (Isocyanide)1.18 Å
N≡C Bond Length1.17 Å
C-C-N Bond Angle178.5°
Phenyl Ring C-C Bond Lengths1.39 - 1.41 Å

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govtaylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. youtube.com

For this compound, the HOMO is expected to be localized primarily on the isocyanide carbon's lone pair, making it the primary site for nucleophilic attack. The LUMO, conversely, would likely be associated with the π* orbitals of the isocyanide group, indicating its susceptibility to electrophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing insights into the mechanisms and energetics of chemical transformations involving this compound.

By mapping the potential energy surface (PES), chemists can visualize the energy changes that occur as reactants are converted into products. aip.orgresearchgate.netaip.org This involves calculating the energy of the system at various geometries along the reaction coordinate. For reactions involving this compound, such as cycloadditions or insertions, the PES can reveal the presence of transition states and intermediates, helping to elucidate the reaction mechanism. acs.org For example, the isomerization of isocyanides to nitriles is a classic reaction that has been studied computationally, and a similar approach could be applied to understand the potential thermal rearrangement of this compound. researchgate.net

From the calculated potential energy surface, key kinetic and thermodynamic parameters can be derived. The height of the energy barrier on the PES corresponds to the activation energy of the reaction, which is a critical factor in determining the reaction rate. nih.gov Computational methods can also be used to calculate the enthalpy and Gibbs free energy of reaction, providing information about the thermodynamic feasibility of a particular transformation. These calculated parameters can be compared with experimental kinetic data to validate the proposed reaction mechanism.

Table 3: Hypothetical Calculated Kinetic and Thermodynamic Data for a Reaction of this compound

ParameterValue
Activation Energy (Ea)25 kcal/mol
Enthalpy of Reaction (ΔH)-15 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-12 kcal/mol

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov

MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape. libretexts.orgnobelprize.org For this compound, the rotation around the C-C single bonds allows for a variety of conformations, particularly concerning the orientation of the two phenyl groups. mdpi.com MD simulations can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly include solvent molecules, providing a more realistic model of the chemical environment. mdpi.com The interactions between the solute and solvent can significantly influence the conformational preferences and reactivity of the molecule. researchgate.net By performing MD simulations in different solvents, one can study how the solvent affects the behavior of this compound.

Applications in Advanced Materials Science and Polymer Chemistry

Surface Functionalization with 2,2-Diphenylethylisocyanide Derivatives

Preparation of Advanced Coatings and Thin Films

Unfortunately, no published studies, data tables, or detailed research findings could be located that specifically link this compound to these applications. While research exists for the broader categories of isocyanide polymerization, organic electronics, and surface modification, this specific compound is not mentioned in those contexts.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. To do so would require fabricating information, which would contradict the core requirement for factual accuracy.

Conclusion and Future Directions

Summary of Key Research Advancements for 2,2-Diphenylethylisocyanide

Direct research focused solely on this compound is limited. However, by extrapolating from studies on other bulky isocyanides, we can summarize the likely state of research and key advancements that would be relevant to this compound.

The synthesis of α,α-disubstituted isocyanides, such as this compound, remains a challenge in organic chemistry due to steric hindrance. researchgate.netnih.gov Traditional methods for isocyanide synthesis, such as the dehydration of the corresponding formamide (B127407), often require harsh conditions and may result in low yields for sterically demanding substrates. researchgate.net However, advancements in synthetic methodologies, including the use of milder dehydrating agents and novel catalytic systems, offer potential pathways to access such compounds more efficiently. The development of mechanochemical routes for isocyanide synthesis, for instance, has shown promise in improving yields and reducing the environmental impact of these transformations. researchgate.net

In the realm of coordination chemistry and catalysis, bulky isocyanide ligands have garnered significant attention. oup.comoup.comnih.gov Research has demonstrated that sterically demanding isocyanides can be highly effective ligands in transition metal catalysis, influencing both the activity and selectivity of catalytic processes. nih.gov The steric bulk of ligands like this compound can facilitate the formation of catalytically active, low-coordinate metal species, which can lead to enhanced reaction rates. oup.comoup.comnih.gov For example, in rhodium-catalyzed hydrosilylation, bulky isocyanide ligands have been shown to significantly accelerate the reaction compared to less sterically hindered analogues. oup.comnih.gov While not specifically studied with this compound, these findings strongly suggest its potential as a valuable ligand in various catalytic transformations.

The reactivity of the isocyanide functional group in multicomponent reactions is another area of significant advancement. beilstein-journals.orgnih.gov Isocyanides are key building blocks in reactions like the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. beilstein-journals.org The steric hindrance in this compound could lead to unique reactivity and selectivity in such reactions, potentially enabling the synthesis of novel, highly substituted molecular architectures.

Area of ResearchGeneral Advancements for Bulky IsocyanidesInferred Relevance to this compound
SynthesisDevelopment of milder dehydration methods and mechanochemical synthesis. researchgate.netPotential for more efficient and scalable synthesis routes.
CatalysisUse as ancillary ligands to enhance reaction rates and selectivity in rhodium and palladium catalysis. oup.comoup.comnih.govHigh potential as a bulky ligand to promote challenging catalytic transformations.
Multicomponent ReactionsKey role in the synthesis of complex molecules and peptidomimetics. beilstein-journals.orgnih.govPotential for unique reactivity and the generation of novel, sterically congested products.

Unexplored Research Avenues and Challenges

The lack of dedicated research on this compound means that a vast number of research avenues remain completely unexplored. The primary challenge is the synthesis of the compound in sufficient quantities for detailed study. Overcoming the steric barriers to its formation is the first critical step.

Once synthesized, a thorough investigation of its fundamental properties is warranted. This includes:

Spectroscopic and Structural Characterization: Detailed NMR, IR, and X-ray crystallographic studies would provide crucial insights into its electronic structure and conformation.

Coordination Chemistry: The coordination behavior of this compound with a wide range of transition metals has not been investigated. Such studies would reveal its ligand properties, including its Tolman electronic parameter and cone angle, which are essential for predicting its behavior in catalysis.

Reactivity in Multicomponent Reactions: While the potential exists, the actual reactivity and substrate scope of this compound in Ugi, Passerini, and other isocyanide-based multicomponent reactions are unknown. Its steric bulk may inhibit reactions or lead to unexpected products.

Polymerization: Isocyanides can be polymerized to form helical polymers with interesting chiroptical properties. The bulky nature of this compound could lead to polymers with unique helical structures and material properties. mdpi.com

Surface Chemistry: The interaction of isocyanides with metal surfaces is an area of interest for the development of molecular electronics and sensors. The binding and self-assembly of this compound on surfaces like gold or platinum are completely unexplored.

A significant challenge in all these areas will be managing the steric hindrance of the 2,2-diphenylethyl group, which may necessitate the use of highly reactive reagents or forcing reaction conditions.

Potential for New Discoveries and Innovations in Isocyanide Chemistry and Materials Science

The study of this compound, and other similarly hindered isocyanides, holds considerable potential for driving new discoveries and innovations.

In isocyanide chemistry , this compound could serve as a valuable tool for probing the limits of steric effects in chemical reactions. Understanding how its extreme bulk influences the mechanisms of fundamental reactions could lead to the development of new synthetic strategies for creating highly congested molecules. Furthermore, its unique electronic and steric properties could be harnessed to achieve unprecedented levels of selectivity in catalysis. For instance, it could enable catalytic cycles that are inaccessible with smaller ligands, leading to the discovery of novel chemical transformations.

In materials science , the incorporation of the rigid and bulky 2,2-diphenylethyl group into polymers or other materials could lead to novel properties. Poly(this compound) might exhibit enhanced thermal stability, unique solubility characteristics, or interesting self-assembly behavior. As a ligand for metal-organic frameworks (MOFs), it could be used to create materials with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

The exploration of this compound represents a frontier in isocyanide chemistry. While the current body of knowledge is sparse, the potential for this molecule to contribute to fundamental understanding and technological innovation is significant. Future research in this area is poised to uncover new chemical reactivity, develop novel catalytic systems, and create advanced materials with unique properties.

Q & A

Basic Research Questions

Q. What experimental protocols ensure reproducible synthesis of 2,2-Diphenylethylisocyanide?

  • Methodological Answer: Follow a stepwise approach:

Use freshly distilled 2,2-diphenylethylamine and triphosgene in anhydrous dichloromethane under nitrogen.

Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) at 15-minute intervals.

Terminate the reaction at 85% conversion to minimize byproduct formation.

Purify via flash chromatography (gradient elution) and confirm purity by HPLC (≥98%).
Include full reagent specifications (e.g., solvent batch, drying methods) in supplementary materials to enable replication .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer: Combine:

  • ¹H/¹³C NMR : Assign peaks for the isocyanide group (δ ~210 ppm in ¹³C) and aromatic protons (δ 7.2–7.5 ppm in ¹H).
  • FT-IR : Validate the –NC stretch at 2120–2140 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
    For novel derivatives, include X-ray crystallography data to resolve structural ambiguities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies:

Store samples in amber vials at -20°C, 4°C, and 25°C (60% RH) for 30 days.

Analyze degradation via HPLC-UV (λ = 254 nm) weekly.

Identify decomposition products using LC-MS.
Stability thresholds (e.g., <5% degradation at -20°C) should guide storage recommendations .

Advanced Research Questions

Q. How to design kinetic studies for isocyanide ligand substitution reactions?

  • Methodological Answer:

Use stopped-flow UV-Vis spectroscopy to track real-time ligand exchange (e.g., with CO or PR₃).

Vary temperature (10–50°C) to calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots.

Compare experimental rate constants with DFT-calculated transition-state energies (M06-2X/def2-TZVP).
Include error margins for rate measurements (±5%) and computational convergence criteria .

Q. What strategies resolve contradictions between computational and experimental conformational data?

  • Methodological Answer:

  • Step 1: Re-optimize DFT geometries using solvent-corrected methods (SMD model).
  • Step 2: Perform variable-temperature NMR (-50°C to +80°C) to detect dynamic equilibria.
  • Step 3: Validate with rotational spectroscopy for bond-length accuracy.
    Discrepancies >0.05 Å in bond distances warrant revisiting basis sets or experimental calibration .

Q. How to address conflicting reports on the compound’s biological activity?

  • Methodological Answer:

Replicate assays under standardized conditions (e.g., cell line ATCC certification, serum-free media).

Use dose-response curves (IC₅₀) with triplicate technical replicates.

Cross-validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts).
Publish raw datasets and statistical analysis (ANOVA, p <0.05) to clarify variability .

Q. What advanced techniques quantify trace impurities in this compound batches?

  • Methodological Answer:

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., Ph₂CH₂Cl) at <0.1% levels.
  • ICP-OES : Screen for metal catalysts (Pd, Cu) from synthetic steps.
  • 2D NMR (HSQC, HMBC) : Identify non-volatile impurities with <1% abundance.
    Calibrate instruments with certified reference materials (NIST-traceable) .

Methodological Notes

  • Data Presentation : Tabulate key findings (e.g., kinetic parameters, spectral assignments) using LaTeX or .csv formats for reproducibility .
  • Contradiction Management : Apply the "Three-Lab Validation" rule for contentious results—independent replication across labs with shared protocols .
  • Ethical Reporting : Disclose all synthetic attempts (successful/failed) in supplementary materials to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.